1,2-Ethanediamine, N-(2-chloroethyl)-, dihydrochloride

Beschreibung

The exact mass of the compound N-2-Chloroethyl ethylenediamine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74841. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2-Ethanediamine, N-(2-chloroethyl)-, dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Ethanediamine, N-(2-chloroethyl)-, dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-azaniumylethyl(2-chloroethyl)azanium;dichloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11ClN2.2ClH/c5-1-3-7-4-2-6;;/h7H,1-4,6H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDPIDCFDBIGWSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[NH2+]CCCl)[NH3+].[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5590-29-4 | |

| Record name | Ethylenediamine, N-(2-chloroethyl)-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005590294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

1,2-Ethanediamine, N-(2-chloroethyl)-, dihydrochloride chemical properties

An In-depth Technical Guide to 1,2-Ethanediamine, N-(2-chloroethyl)-, dihydrochloride

Abstract

1,2-Ethanediamine, N-(2-chloroethyl)-, dihydrochloride (CAS No: 5590-29-4) is a bifunctional amine of significant interest in synthetic and medicinal chemistry. As a hydrochloride salt, it offers improved stability and handling characteristics compared to its free base form. Its structure, featuring a primary amine, a secondary amine, and a reactive chloroethyl group, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, reactivity, analytical characterization, and safe handling protocols, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical reagent is the cornerstone of its application. 1,2-Ethanediamine, N-(2-chloroethyl)-, dihydrochloride is systematically known as N'-(2-chloroethyl)ethane-1,2-diamine dihydrochloride.[1][2] The dihydrochloride salt form enhances its stability and water solubility, which is indicative of its ionic nature.[3]

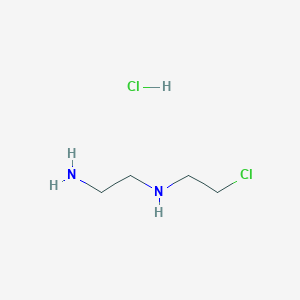

Molecular Structure

The structure combines a flexible ethylenediamine backbone with a reactive chloroethyl moiety. The two amine groups are protonated in the dihydrochloride salt form.

Caption: Structure of 1,2-Ethanediamine, N-(2-chloroethyl)-, dihydrochloride.

Core Properties

The key physicochemical properties are summarized below, providing essential data for experimental design and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 5590-29-4 | [1][2][4] |

| Molecular Formula | C₄H₁₃Cl₃N₂ | [1][2][4] |

| Molecular Weight | 195.52 g/mol | [1][2][4][5] |

| Appearance | Off-white to pale beige solid | [6][7] |

| Synonyms | N-(2-Chloroethyl)ethylenediamine dihydrochloride, N1-(2-Chloroethyl)-1,2-ethanediamine dihydrochloride | [2][3][6] |

| Solubility | Soluble in water | [3] |

| Storage | 2-8°C, Hygroscopic, under inert atmosphere | [6][8] |

Reactivity Profile and Mechanistic Considerations

The synthetic utility of this compound is derived from its trifunctional nature. The presence of a primary amine, a secondary amine, and an alkyl chloride allows for a variety of sequential or competitive reactions. It is recognized as a potent alkylating agent due to the electrophilic nature of the carbon atom bonded to the chlorine.[9]

Key Reactive Pathways

-

N-Alkylation: Both the primary and secondary amines can act as nucleophiles, reacting with electrophiles. The primary amine is generally more sterically accessible and more nucleophilic than the protonated secondary amine.

-

Alkyl Chloride Substitution: The chloroethyl group is the primary site for alkylation reactions. It readily undergoes nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles (e.g., amines, thiols, alkoxides), displacing the chloride ion. This reactivity is central to its function as a synthetic building block.[3]

-

Intramolecular Cyclization: Under basic conditions, the deprotonated primary amine can act as an intramolecular nucleophile, attacking the electrophilic carbon of the chloroethyl group to form a six-membered piperazine ring. This is a common and often desired transformation in the synthesis of piperazine-containing drug scaffolds.

Caption: Key reactive pathways of the N-(2-chloroethyl)ethanediamine core structure.

This dual reactivity makes it a crucial intermediate. For instance, in drug development, one amine might be protected while the chloroethyl group is reacted, followed by deprotection and further functionalization of the amine.

Analytical Characterization Protocols

Rigorous analytical control is essential to ensure the identity and purity of starting materials in research and development.

Identification by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of the compound.

Methodology:

-

Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent, typically deuterium oxide (D₂O), to facilitate the exchange of the acidic amine protons.

-

Acquire the proton NMR spectrum on a spectrometer (e.g., 400 MHz).[10]

-

Process the data and analyze the chemical shifts (δ), splitting patterns, and signal integrations.

Expected Result: The spectrum in D₂O should exhibit four distinct signals corresponding to the four non-equivalent methylene (-CH₂) groups. The acidic protons on the amines will exchange with the D₂O solvent and will likely not be observed.

-

δ ~3.9 ppm (triplet): Protons on the carbon adjacent to the chlorine (-CH₂Cl).

-

δ ~3.4 ppm (multiplets/triplets): Protons on the four carbons of the ethylenediamine backbone, shifted downfield due to the influence of the adjacent nitrogen atoms.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of the main compound and detect any related impurities.

Methodology: A reverse-phase HPLC method is generally suitable.[10]

-

Chromatographic System: A standard HPLC system with a UV detector.

-

Column: Agilent Zorbax SB-CN (150 mm x 4.6 mm, 3.5 µm) or a similar polar-embedded column is effective.[11]

-

Mobile Phase A: 10mM Potassium Phosphate Dibasic (K₂HPO₄), pH adjusted to 8.0.[11]

-

Mobile Phase B: Acetonitrile.[11]

-

Elution: Isocratic elution with a ratio of 40:60 (Mobile Phase A: Mobile Phase B).[11]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 195 nm, where the compound absorbs UV light.[11]

-

Injection Volume: 10 µL.

-

Quantification: Purity is calculated by the area percentage of the main peak relative to the total area of all observed peaks.

Trustworthiness: This method provides excellent specificity for separating the polar parent compound from potential non-polar impurities or starting materials like ethanolamine.[11] The use of a phosphate buffer ensures consistent retention times and peak shapes.

Applications in Drug Development and Chemical Synthesis

The primary application of this compound is as a versatile intermediate.[9] Its trifunctional nature is exploited to build molecular complexity.

-

Pharmaceuticals: It serves as a key building block for synthesizing various active pharmaceutical ingredients (APIs). Research has shown its utility as an antihistamine and in the synthesis of other biologically active molecules.[12]

-

Chemical Synthesis: It is used in the preparation of substituted piperazines, which are prevalent structural motifs in many marketed drugs. It also acts as a linker or spacer in the design of complex organic molecules.[12]

Safety, Handling, and Storage

As a reactive and corrosive chemical, strict adherence to safety protocols is mandatory.

Hazard Identification

The compound is classified with the following primary hazards:

-

H290: May be corrosive to metals.

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

Safe Handling Protocol

Objective: To prevent personal exposure and ensure safe laboratory practice.

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[13] Ensure an eyewash station and safety shower are immediately accessible.[13]

-

Personal Protective Equipment (PPE):

-

Handling Practices:

-

Avoid all personal contact, including inhalation of dust.

-

Do not eat, drink, or smoke in the handling area.

-

Weigh and transfer the solid carefully to avoid generating dust.

-

Wash hands thoroughly after handling.

-

-

Spill Response: In case of a spill, absorb with an inert material and place in a suitable container for disposal. Avoid generating dust.

Storage and Stability

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13] Recommended storage temperature is between 2-8°C.[6][8]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases. The material is hygroscopic and should be protected from moisture.

Conclusion

1,2-Ethanediamine, N-(2-chloroethyl)-, dihydrochloride is a high-value chemical intermediate whose utility is rooted in its distinct reactive sites. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is paramount for its effective and safe use in research and development. The analytical protocols detailed herein provide a framework for ensuring the quality and integrity of the material, which is a prerequisite for reproducible and reliable scientific outcomes in drug discovery and chemical synthesis.

References

Sources

- 1. N-(2-Chloroethyl)-1,2-ethanediamine Dihydrochloride [lgcstandards.com]

- 2. 1,2-Ethanediamine, N-(2-chloroethyl)-, dihydrochloride | C4H13Cl3N2 | CID 21790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 5590-29-4: N-(2-chloroethyl)ethane-1,2-diaminium dichl… [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. veeprho.com [veeprho.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. anaxlab.com [anaxlab.com]

- 8. chemscene.com [chemscene.com]

- 9. guidechem.com [guidechem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]

- 12. Buy N-2-Chloroethyl ethylenediamine hydrochloride | 5590-29-4 [smolecule.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of N-(2-chloroethyl)ethylenediamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of N-(2-chloroethyl)ethylenediamine dihydrochloride, a crucial intermediate in various chemical and pharmaceutical applications. The content herein is structured to offer not only a step-by-step protocol but also a deep understanding of the underlying chemical principles, safety considerations, and analytical validation methods.

Introduction and Significance

N-(2-chloroethyl)ethylenediamine dihydrochloride is a key building block in organic synthesis, particularly in the preparation of pharmacologically active compounds and other specialized chemicals. Its structure, featuring both a reactive chloroethyl group and two amine functionalities, allows for a diverse range of chemical transformations. This versatility has led to its use in the development of various therapeutic agents, including antihistamines.[1] The dihydrochloride salt form enhances the compound's stability and solubility, making it more amenable to handling and reaction in aqueous media.[1]

Synthetic Pathways: A Mechanistic Perspective

The primary and most established method for synthesizing N-(2-chloroethyl)ethylenediamine dihydrochloride involves the chlorination of an appropriate precursor. While several variations exist, the core of the synthesis revolves around the conversion of a hydroxyl group to a chlorine atom.

Chlorination of Ethylenediamine Derivatives

A common approach is the direct chlorination of an ethylenediamine derivative.[1] This can be achieved using various chlorinating agents, with thionyl chloride (SOCl₂) being a prevalent choice due to its reactivity and the gaseous nature of its byproducts (SO₂ and HCl), which can be readily removed from the reaction mixture.

Reaction Mechanism: The reaction proceeds via a nucleophilic substitution mechanism. The hydroxyl group of the starting material, typically N-hydroxyethylethylenediamine, attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the elimination of sulfur dioxide and a chloride ion, leading to the formation of the desired chloroethyl group. The presence of excess hydrochloric acid or the in-situ generation of HCl ensures the formation of the dihydrochloride salt.

Detailed Synthesis Protocol

This section outlines a robust and validated protocol for the synthesis of N-(2-chloroethyl)ethylenediamine dihydrochloride, emphasizing safety and reproducibility.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Notes |

| N-(2-hydroxyethyl)ethylenediamine | C₄H₁₂N₂O | 104.15 | ≥98% | |

| Thionyl Chloride | SOCl₂ | 118.97 | ≥99% | Highly corrosive and water-reactive.[2][3][4] |

| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ≥99.8% | |

| Methanol | CH₃OH | 32.04 | ACS Grade | For quenching and purification. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | For precipitation. |

Equipment

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Schlenk line or nitrogen/argon inlet

-

Büchner funnel and filter flask

-

Rotary evaporator

Experimental Workflow

Caption: Experimental workflow for the synthesis of N-(2-chloroethyl)ethylenediamine dihydrochloride.

Step-by-Step Procedure

-

Preparation: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, dissolve N-(2-hydroxyethyl)ethylenediamine (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise to the stirred solution via the dropping funnel. This addition should be done carefully to control the exothermic reaction and the evolution of HCl and SO₂ gases.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40°C for DCM) and maintain for 2-4 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: After the reaction is complete, cool the flask in an ice bath and cautiously add a small amount of methanol to quench any unreacted thionyl chloride.[5]

-

Solvent Removal: Remove the solvent and excess methanol under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is then triturated with diethyl ether to induce precipitation. The solid product is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield N-(2-chloroethyl)ethylenediamine dihydrochloride as a white crystalline solid.[1]

Safety and Handling

Thionyl Chloride is extremely hazardous and requires strict safety protocols.

-

Corrosive and Toxic: It is highly corrosive to the skin, eyes, and respiratory tract.[2][4] Inhalation can cause severe lung damage and may be fatal.[2]

-

Water Reactive: Thionyl chloride reacts violently with water, releasing toxic gases (HCl and SO₂).[3][4][6] All glassware must be scrupulously dried, and the reaction must be conducted under anhydrous conditions.

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood.[2][6] Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and tightly fitting safety goggles or a face shield.[4][7]

-

Spill and Waste Disposal: In case of a spill, neutralize with a dry, inert absorbent material like sand. Do not use water.[3][7] Dispose of all chemical waste according to institutional and local regulations.

Characterization and Quality Control

To confirm the identity and purity of the synthesized N-(2-chloroethyl)ethylenediamine dihydrochloride, the following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic peaks for the methylene protons of the ethylenediamine backbone and the chloroethyl group. The integration of these peaks should correspond to the expected proton ratio.

-

¹³C NMR will show distinct signals for the different carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching (typically broad in the 3200-3400 cm⁻¹ region for the ammonium salts) and C-H stretching. The absence of a broad O-H stretch from the starting material is a key indicator of a successful reaction.

-

Melting Point: The synthesized compound should have a sharp melting point that corresponds to the literature value for the pure substance.

-

Elemental Analysis: To confirm the elemental composition (C, H, N, Cl) of the final product.

Reaction Mechanism Diagram

Caption: Simplified reaction mechanism for the chlorination of N-(2-hydroxyethyl)ethylenediamine with thionyl chloride.

Conclusion

The synthesis of N-(2-chloroethyl)ethylenediamine dihydrochloride via the chlorination of N-(2-hydroxyethyl)ethylenediamine with thionyl chloride is a well-established and efficient method. Adherence to the detailed protocol, with a strong emphasis on anhydrous conditions and stringent safety measures, is paramount for a successful and safe synthesis. Proper analytical characterization is crucial to ensure the purity and identity of the final product, which is a vital prerequisite for its use in further research and development activities.

References

-

ICSC 1409 - THIONYL CHLORIDE. (n.d.). Retrieved from [Link]

-

Common Name: THIONYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

- A kind of preparation method of 2-chloroethylamine hydrochloride. (n.d.). Google Patents.

- Preparation method of N,N-diethylethylenediamine. (n.d.). Google Patents.

- Preparation method of N,N-diethylethylenediamine. (n.d.). Google Patents.

- Method for synthesizing 2-amino thizaoline. (n.d.). Google Patents.

- Process for the preparation of 2-chloroethylamine hydrochloride. (n.d.). Google Patents.

-

Manufacturing Process. (n.d.). Retrieved from [Link]

- Preparation method of N, N-diethyl ethylenediamine. (n.d.). Google Patents.

- Sinha, G. K., & Kumar, N. (2010). Synthesis of some nitrogen mustards. Oriental Journal of Chemistry, 26(2), 643-648.

- Mukherjee, L. M., & Bruckenstein, S. (1966). Preparation of anhydrous ethylenediamine. Pure and Applied Chemistry, 13(3), 419-424.

-

Ethylenediamine Dihydrochloride. (n.d.). PubChem. Retrieved from [Link]

- Process for manufacturing ethylenediamine hydrochloride. (n.d.). Google Patents.

-

SYNTHESIS AND CHARACTERIZATION OF ETHYLENEDIAMINE COMPLEXES OF SOME ARYLTELLURIUM TRIHALIDES. (n.d.). TSI Journals. Retrieved from [Link]

-

The Synthesis of trans-Dichlorobis(ethylenediamine)cobalt(III) Chloride. (n.d.). AWS. Retrieved from [Link]

-

N-1-Naphthylethylenediamine dihydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

(HN-1), N-METHYL-BIS(2-Chloroethyl)amine. (n.d.). DTIC. Retrieved from [Link]

Sources

- 1. Buy N-2-Chloroethyl ethylenediamine hydrochloride | 5590-29-4 [smolecule.com]

- 2. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]

- 3. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. westliberty.edu [westliberty.edu]

- 5. Bis(2-chloroethyl)amine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. nj.gov [nj.gov]

- 7. actylislab.com [actylislab.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of CAS 5590-29-4

For Immediate Release

[City, State] – January 14, 2026 – In the intricate world of chemical synthesis and drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of innovation and safety. This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the systematic process of elucidating the structure of the chemical entity identified by CAS number 5590-29-4, known as N-(2-Chloroethyl)-1,2-ethanediamine Dihydrochloride.

Introduction: The Criticality of Structural Verification

The compound designated as CAS 5590-29-4, with the molecular formula C₄H₁₃Cl₃N₂, is identified as N-(2-Chloroethyl)-1,2-ethanediamine Dihydrochloride[1][2][3][4]. Its structure comprises a substituted ethylenediamine backbone, a functional group of significant interest in medicinal chemistry and material science due to its versatile coordination properties and biological activity. Accurate structural confirmation is paramount to understanding its reactivity, predicting its behavior in biological systems, and ensuring its purity and stability in pharmaceutical formulations. This guide will detail the multi-faceted analytical approach required for unambiguous structure elucidation, blending established spectroscopic and spectrometric techniques with logical data interpretation.

Foundational Analysis: Elemental Composition and Molecular Mass

Prior to advanced spectroscopic analysis, the foundational step is to verify the elemental composition and molecular weight of the compound.

Elemental Analysis

Combustion analysis is a classical yet indispensable technique to determine the empirical formula. A precisely weighed sample of N-(2-Chloroethyl)-1,2-ethanediamine Dihydrochloride is combusted in an oxygen-rich environment. The resulting amounts of carbon dioxide, water, and nitrogen gas are quantified to determine the percentage of carbon, hydrogen, and nitrogen in the molecule. The percentage of chlorine is typically determined by titration methods. The experimentally determined percentages should align with the theoretical values for the proposed structure (C₄H₁₃Cl₃N₂).

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or water, to a concentration of approximately 1 µg/mL.

-

Infusion: The sample solution is infused into the ESI source at a constant flow rate.

-

Ionization: A high voltage is applied to the capillary tip, generating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged, typically forming protonated molecules [M+H]⁺ in positive ion mode.

-

Mass Analysis: The ions are accelerated into the time-of-flight mass analyzer, where their m/z is determined based on their flight time to the detector.

Data Interpretation: The HRMS data will yield a highly accurate mass measurement for the cation [C₄H₁₂ClN₂]⁺. The measured mass should be compared with the theoretical exact mass calculated for this formula. The presence of chlorine will be evident from the characteristic isotopic pattern, with the [M+2]⁺ peak being approximately one-third the intensity of the [M]⁺ peak.

The Spectroscopic Toolkit: Piecing Together the Molecular Puzzle

A combination of spectroscopic techniques is employed to map the connectivity of atoms and define the chemical environment of each part of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A suite of 1D and 2D NMR experiments is necessary for a complete assignment of the proton (¹H) and carbon (¹³C) signals.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). Add a small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable salt, for chemical shift calibration.

-

Data Acquisition: Acquire a series of NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). This should include:

-

¹H NMR

-

¹³C NMR

-

Correlation Spectroscopy (COSY)

-

Heteronuclear Single Quantum Coherence (HSQC)

-

Heteronuclear Multiple Bond Correlation (HMBC)

-

Data Interpretation and Expected Signals:

-

¹H NMR: The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. For N-(2-Chloroethyl)-1,2-ethanediamine, we expect to see several multiplets corresponding to the methylene (-CH₂-) groups. The integration of these signals will correspond to the number of protons in each environment. The chemical shifts will be influenced by the adjacent nitrogen and chlorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts will indicate the type of carbon (e.g., attached to a halogen, nitrogen).

-

COSY: This 2D experiment identifies proton-proton couplings, revealing which protons are adjacent to each other. Cross-peaks will connect the signals of coupled protons, allowing for the tracing of the ethylenediamine and chloroethyl chains.

-

HSQC: This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each carbon signal based on its attached protons.

-

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between different fragments of the molecule, for instance, connecting the chloroethyl group to the ethylenediamine backbone.

Structure Elucidation Workflow using NMR

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Interpretation: The IR spectrum of N-(2-Chloroethyl)-1,2-ethanediamine Dihydrochloride is expected to show characteristic absorption bands:

-

N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the amine groups (as ammonium salts).

-

C-H stretching: Sharp peaks around 2850-3000 cm⁻¹.

-

N-H bending: Bands in the region of 1500-1650 cm⁻¹.

-

C-Cl stretching: A signal in the fingerprint region, typically between 600-800 cm⁻¹.

Definitive Structure Confirmation: X-ray Crystallography

When a suitable single crystal can be grown, X-ray crystallography provides the most definitive and unambiguous determination of the molecular structure in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow a single crystal of the compound by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent.

-

Data Collection: Mount the crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding the precise positions of all atoms in the unit cell.

Data Interpretation: The output of an X-ray diffraction experiment is a three-dimensional electron density map from which the atomic coordinates can be determined. This provides definitive information on bond lengths, bond angles, and the overall conformation of the molecule, confirming the connectivity established by NMR and MS.

Logical Flow of Structure Elucidation

Conclusion: A Synergistic Approach to Structural Certainty

The structure elucidation of CAS 5590-29-4, N-(2-Chloroethyl)-1,2-ethanediamine Dihydrochloride, is a systematic process that relies on the synergistic application of multiple analytical techniques. While foundational methods like elemental analysis and mass spectrometry confirm the molecular formula, it is the detailed correlational data from 2D NMR experiments that piece together the intricate puzzle of atomic connectivity. Infrared spectroscopy provides complementary information on the functional groups present. Finally, where possible, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional molecular architecture. This rigorous, multi-technique approach ensures the highest level of scientific integrity and is an essential component of modern chemical research and drug development.

References

-

Pharmaffiliates. N-(2-Chloroethyl)-1,2-ethanediamine Dihydrochloride. [Link]

Sources

An In-depth Technical Guide to N-(2-Chloroethyl)-1,2-ethanediamine Dihydrochloride: A Cornerstone Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

N-(2-Chloroethyl)-1,2-ethanediamine dihydrochloride, a seemingly unassuming molecule, holds a significant position in the landscape of pharmaceutical research and development. Its unique structural features, particularly the presence of a reactive chloroethyl group and a vicinal diamine, render it a highly versatile building block for the synthesis of a diverse array of heterocyclic compounds. This guide, intended for researchers, scientists, and drug development professionals, delves into the core chemical principles of this compound, its synthesis, reactivity, and its pivotal role in the creation of medicinally important molecules. By understanding the fundamental chemistry and applications of N-(2-chloroethyl)-1,2-ethanediamine dihydrochloride, researchers can better leverage its potential in the design and synthesis of novel therapeutic agents.

Core Chemical Identity: Nomenclature and Physicochemical Properties

A clear and unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. This section provides a comprehensive overview of the nomenclature and key physicochemical properties of N-(2-chloroethyl)-1,2-ethanediamine dihydrochloride.

IUPAC Name and Synonyms

The standardized name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is N'-(2-chloroethyl)ethane-1,2-diamine;hydrochloride .[1][2] Another systematic name that may be encountered is 2-azaniumylethyl(2-chloroethyl)azanium dichloride . However, in literature and commercial catalogs, it is more commonly referred to by a variety of synonyms. Understanding these synonyms is crucial for effective literature searches and procurement.

| Nomenclature Type | Name |

| IUPAC Name | N'-(2-chloroethyl)ethane-1,2-diamine;hydrochloride[1][2] |

| Systematic Name | 2-azaniumylethyl(2-chloroethyl)azanium dichloride |

| Common Synonyms | N-(2-Chloroethyl)-1,2-ethanediamine dihydrochloride[3] |

| N-(2-Chloroethyl)ethylenediamine dihydrochloride[3] | |

| N1-(2-Chloroethyl)-1,2-ethanediamine hydrochloride (1:2)[3] | |

| CAS Number | 5590-29-4[3] |

Physicochemical Data

The physical and chemical properties of N-(2-chloroethyl)-1,2-ethanediamine dihydrochloride are essential for its handling, storage, and application in chemical synthesis.

| Property | Value |

| Molecular Formula | C₄H₁₃Cl₃N₂[4] |

| Molecular Weight | 195.51 g/mol [5] |

| Appearance | Off-white to pale beige solid[3] |

| Solubility | Soluble in water |

| Storage | 2-8°C, Hygroscopic, under inert atmosphere[3] |

Synthesis and Manufacturing

The primary synthetic routes to N-(2-chloroethyl)-1,2-ethanediamine dihydrochloride involve the transformation of readily available precursors. A common method is the reaction of ethylenediamine with 2-chloroethanol in the presence of hydrochloric acid. An alternative and widely used industrial approach involves the chlorination of N-(2-hydroxyethyl)ethylenediamine, which can be achieved using chlorinating agents such as thionyl chloride (SOCl₂).

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of N-(2-chloroethyl)-1,2-ethanediamine dihydrochloride from N-(2-hydroxyethyl)ethylenediamine.

Caption: Generalized synthesis of N-(2-chloroethyl)-1,2-ethanediamine dihydrochloride.

Chemical Reactivity and Mechanism of Action

The synthetic utility of N-(2-chloroethyl)-1,2-ethanediamine dihydrochloride stems from its inherent reactivity, which is dominated by the electrophilic nature of the chloroethyl group. This reactivity profile is central to its application as a key intermediate in the construction of more complex molecules.

Nucleophilic Substitution and Intramolecular Cyclization

The chloroethyl moiety is susceptible to nucleophilic attack, where the chlorine atom, a good leaving group, is displaced. However, a crucial aspect of its reactivity, especially in less nucleophilic environments, is the intramolecular cyclization to form a highly reactive aziridinium ion intermediate. This strained, three-membered ring is a potent electrophile and readily undergoes ring-opening upon attack by a nucleophile. This two-step process is often the dominant pathway for its alkylating reactions.

Caption: The key reactivity pathway involving the formation of an aziridinium ion.[6]

This reactivity is analogous to that of nitrogen mustards, a class of compounds known for their alkylating properties. The ability to act as a bifunctional alkylating agent, with two nucleophilic nitrogen atoms and an electrophilic chloroethyl group, allows for the construction of cyclic structures, most notably the piperazine ring system.

Applications in Drug Development and Medicinal Chemistry

The primary application of N-(2-chloroethyl)-1,2-ethanediamine dihydrochloride in drug development is as a precursor for the synthesis of piperazine and its derivatives. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents due to its favorable pharmacokinetic properties and its ability to interact with various biological targets.

Synthesis of Piperazine-Containing Antihistamines

A significant application of this compound is in the synthesis of first-generation H1 antihistamines. These drugs competitively block histamine H1 receptors, thereby alleviating the symptoms of allergic reactions. A classic example is the synthesis of Bamipine, an antihistamine with anticholinergic properties.

Experimental Protocol: Synthesis of Bamipine

The synthesis of Bamipine involves the N-alkylation of N-benzylaniline with N-(2-chloroethyl)-1,2-ethanediamine, followed by a second N-alkylation with methyl iodide to introduce the N-methylpiperidine moiety. The initial step, the formation of the ethylenediamine derivative of N-benzylaniline, utilizes the reactivity of N-(2-chloroethyl)-1,2-ethanediamine.

Step 1: N-Alkylation of N-benzylaniline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-benzylaniline (1 equivalent) and N-(2-chloroethyl)-1,2-ethanediamine dihydrochloride (1.1 equivalents) in a suitable high-boiling solvent such as toluene or xylene.

-

Base Addition: Add a non-nucleophilic base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.5 equivalents), to the reaction mixture to neutralize the hydrochloride salt and the HCl generated during the reaction.

-

Reaction Conditions: Heat the mixture to reflux (typically 110-140 °C) and maintain for several hours (4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield N-(2-(benzyl(phenyl)amino)ethyl)ethane-1,2-diamine.

This intermediate can then be further elaborated to Bamipine.

Caption: Synthetic utility in the preparation of the antihistamine Bamipine.

Role in the Synthesis of Other Pharmacologically Active Molecules

The utility of N-(2-chloroethyl)-1,2-ethanediamine dihydrochloride extends beyond antihistamines. Its ability to introduce the ethylenediamine or piperazine moiety is leveraged in the synthesis of a variety of other pharmacologically active compounds, including antipsychotics and other CNS-active agents. The piperazine ring, often formed through cyclization of derivatives of this compound, is a key pharmacophore in drugs like olanzapine and aripiprazole.

Safety and Handling

As a reactive chemical intermediate, proper handling and safety precautions are essential when working with N-(2-chloroethyl)-1,2-ethanediamine dihydrochloride.

Hazard Identification:

-

Corrosive: Causes severe skin burns and eye damage.

-

Harmful if swallowed.

-

Hygroscopic: Tends to absorb moisture from the air.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep in a cool place (2-8°C) and protect from moisture.

Conclusion

N-(2-Chloroethyl)-1,2-ethanediamine dihydrochloride is a powerful and versatile reagent in the arsenal of the medicinal and synthetic organic chemist. Its well-defined reactivity, centered around the chloroethyl group and its propensity for intramolecular cyclization, provides a reliable and efficient means for the introduction of ethylenediamine and piperazine scaffolds into target molecules. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for its effective and safe utilization in the laboratory. As the quest for novel therapeutics continues, this humble yet potent building block will undoubtedly continue to play a vital role in the journey from molecular design to life-changing medicines.

References

- BenchChem. The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity and Biological Significance. BenchChem. Published December 2025.

- LGC Standards. N-(2-Chloroethyl)-1,2-ethanediamine Dihydrochloride. LGC Standards.

- ChemicalBook. N-2-Chloroethyl ethylene diamine hydrochloride | 5590-29-4. ChemicalBook.

- Sigma-Aldrich. Safety Data Sheet. Sigma-Aldrich. Published August 7, 2024.

- Thermo Fisher Scientific.

- Smolecule. N-2-Chloroethyl ethylenediamine hydrochloride | 5590-29-4. Smolecule. Published August 15, 2023.

- CymitQuimica. CAS 5590-29-4: N-(2-chloroethyl)ethane-1,2-diaminium dichloride. CymitQuimica.

- Anax Laboratories. N-(2-Chloroethyl)-1, 2-ethanediamine dihydrochloride.

- Veeprho. N-(2-Chloroethyl)-1,2-ethanediamine Dihydrochloride | CAS 5590-29-4. Veeprho.

- Santa Cruz Biotechnology. N-(2-Chloroethyl)-1,2-ethanediamine Dihydrochloride. Santa Cruz Biotechnology.

- Simson Pharma. N-(2-Chloroethyl)-1, 2-ethanediamine dihydrochloride | CAS No- 5590-29-4. Simson Pharma.

- Pharmaffiliates. 5590-29-4| Chemical Name : N-(2-Chloroethyl)-1,2-ethanediamine Dihydrochloride.

- BLDpharm. 5590-29-4|N1-(2-Chloroethyl)ethane-1,2-diamine dihydrochloride. BLDpharm.

- ChemScene. 5590-29-4 | 1,2-Ethanediamine, N1-(2-chloroethyl)-, hydrochloride 1:2. ChemScene.

- Biosynth. N-Benzyl-N-(2-chloroethyl)amine hydrochloride | 6288-63-7 | GAA28863. Biosynth.

- Wikipedia. Bamipine. Wikipedia.

- PubChem. Bamipine.

- Ahmadi A, Naderi N, Souri M, Shirkavand F, Nahri-Niknafs B. Synthesis and antinociception activity of new substituted phenothiazines and ethylenediamines as antihistaminic drugs. Drug Res (Stuttg). 2014;64(11):584-590.

- Cale AD Jr, Gero TW, Walker KR, et al. Benzo- and Pyrido- 1,4-oxazepin-5-onesand -thiones: Synthesis and Antihistaminic Activity. J Med Chem. 1989;32(9):2178-2191.

- PubChem. 1,2-Ethanediamine, N-(2-chloroethyl)-, dihydrochloride.

Sources

An In-Depth Technical Guide to N-(2-chloroethyl)ethylenediamine dihydrochloride: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-chloroethyl)ethylenediamine dihydrochloride is a bifunctional molecule of significant interest in the realms of medicinal chemistry and organic synthesis. Its structure, featuring a reactive chloroethyl group and a versatile ethylenediamine backbone, renders it a valuable precursor for the construction of complex heterocyclic scaffolds. This guide provides a comprehensive overview of its chemical properties, a detailed examination of its synthesis, and an exploration of its applications, particularly as an alkylating agent in the development of novel therapeutics.

Core Molecular and Physical Properties

N-(2-chloroethyl)ethylenediamine dihydrochloride, identified by the CAS Number 5590-29-4, is a stable, crystalline solid that serves as a crucial starting material in multi-step organic syntheses.[1] Its key properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | N-(2-chloroethyl)-1,2-ethanediamine dihydrochloride | [1] |

| Synonyms | N-(2-Chloroethyl)-Ethylenediamine Dihydrochloride; N1-(2-Chloroethyl)-1,2-ethanediamine Hydrochloride (1:2) | [1] |

| CAS Number | 5590-29-4 | [1][2] |

| Molecular Formula | C₄H₁₃Cl₃N₂ | [1][2] |

| Molecular Weight | 195.52 g/mol | [1][2] |

| Appearance | Off-White to Pale Beige Solid | [1] |

| Storage Conditions | 2-8°C, Hygroscopic, under inert atmosphere | [1] |

Synthesis and Mechanism

The synthesis of N-(2-chloroethyl)ethylenediamine dihydrochloride is conceptually rooted in the nucleophilic substitution between a primary amine and a halogenated alcohol, followed by conversion to the hydrochloride salt. While specific, detailed protocols for its direct synthesis are not extensively published in peer-reviewed literature, the general approach can be inferred from the synthesis of analogous compounds, such as 2-chloroethylamine hydrochloride.

A plausible synthetic route involves the reaction of ethylenediamine with 2-chloroethanol. In this reaction, one of the amino groups of ethylenediamine acts as a nucleophile, attacking the electrophilic carbon atom of 2-chloroethanol that is bonded to the chlorine atom. This is followed by protonation with hydrochloric acid to yield the dihydrochloride salt.

A related, well-documented procedure is the synthesis of 2-chloroethylamine hydrochloride from ethanolamine and thionyl chloride, which can be adapted to understand the synthesis of the target compound. In this process, the hydroxyl group of ethanolamine is converted into a good leaving group by reaction with thionyl chloride, which is then displaced by the chloride ion.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of N-(2-chloroethyl)ethylenediamine dihydrochloride.

Application in the Synthesis of Piperazine Derivatives

A primary application of N-(2-chloroethyl)ethylenediamine dihydrochloride is as a key building block in the synthesis of piperazine and its derivatives. Piperazine rings are a common scaffold in a wide array of pharmaceuticals due to their favorable pharmacokinetic properties. The bifunctional nature of N-(2-chloroethyl)ethylenediamine allows for a cyclization reaction to form the piperazine ring.

Mechanism of Cyclization

The mechanism involves an intramolecular nucleophilic substitution. The free amino group of the ethylenediamine moiety acts as a nucleophile, attacking the electrophilic carbon atom bonded to the chlorine. This results in the displacement of the chloride ion and the formation of the six-membered piperazine ring. This cyclization is a crucial step in the synthesis of many substituted piperazines, which are precursors to various active pharmaceutical ingredients (APIs).

Intramolecular Cyclization to Piperazine

Caption: Intramolecular cyclization of N-(2-chloroethyl)ethylenediamine to form the piperazine ring.

Experimental Protocol: Synthesis of 1-Aryl-piperazines

The following is a generalized experimental protocol for the synthesis of 1-aryl-piperazines using a compound structurally analogous to N-(2-chloroethyl)ethylenediamine dihydrochloride, namely bis(2-chloroethyl)amine hydrochloride. This protocol illustrates the utility of such reagents in constructing piperazine-containing molecules.

Materials:

-

Substituted aniline

-

Bis(2-chloroethyl)amine hydrochloride

-

N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Celite

Procedure:

-

To a solution of the substituted aniline (1.0 eq) in DMF, add bis(2-chloroethyl)amine hydrochloride (1.0 eq).

-

Heat the reaction mixture to 110 °C and stir for 48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

-

To the residue, add water and ethyl acetate, and cool to approximately 5 °C with stirring.

-

Filter the mixture through a bed of Celite, and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-aryl-piperazine.

-

Purify the crude product by column chromatography on silica gel.

Safety and Handling

N-(2-chloroethyl)ethylenediamine dihydrochloride and related chloroethylamine derivatives are hazardous substances and must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Always consult the material safety data sheet (MSDS) before handling this compound. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

Conclusion

N-(2-chloroethyl)ethylenediamine dihydrochloride is a versatile and valuable reagent in organic synthesis, particularly for the construction of piperazine-containing molecules of pharmaceutical interest. Its synthesis, while not widely detailed, follows established principles of nucleophilic substitution. A thorough understanding of its properties, reactivity, and handling is crucial for its effective and safe utilization in research and drug development.

References

-

Pharmaffiliates. N-(2-Chloroethyl)-1,2-ethanediamine Dihydrochloride. [Link]

-

ACG Publications. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Records of Natural Products, 11(3), 227-238. [Link]

- Google Patents. Method for preparing N, N-diethyl ethylenediamine. CN103012156B.

- Google Patents. A kind of preparation method of 2-chloroethylamine hydrochloride. CN108003036B.

Sources

Spectral Analysis of 1,2-Ethanediamine, N-(2-chloroethyl)-, dihydrochloride: A Technical Guide

Introduction

1,2-Ethanediamine, N-(2-chloroethyl)-, dihydrochloride, with CAS number 5590-29-4, is a chemical compound of significant interest in synthetic chemistry and drug development.[1][2] As a derivative of ethylenediamine, it possesses reactive functional groups that make it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and chelating agents. The dihydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various applications.

Molecular Structure and Expected Spectral Features

The chemical structure of 1,2-Ethanediamine, N-(2-chloroethyl)-, dihydrochloride is presented below. The presence of two primary amine groups, a secondary amine, and a chloroethyl group dictates its characteristic spectral behavior. The dihydrochloride form implies that the amine groups will be protonated, which significantly influences the spectral data, particularly in NMR and IR spectroscopy.

Caption: Chemical structure of 1,2-Ethanediamine, N-(2-chloroethyl)-, dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1,2-Ethanediamine, N-(2-chloroethyl)-, dihydrochloride, both ¹H and ¹³C NMR will provide critical structural information.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent. Given the dihydrochloride salt form, deuterium oxide (D₂O) is an excellent choice due to its ability to dissolve the sample and exchange with the labile N-H protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The spectral width should be set to cover the expected chemical shift range (typically 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

-

A wider spectral width (0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.

-

Predicted ¹H NMR Spectrum

The protonated amine groups in the dihydrochloride salt will lead to complex signal patterns and chemical shifts that are sensitive to pH and solvent. In D₂O, the acidic amine protons (N-H) will exchange with deuterium, and their signals will likely broaden or disappear. The expected signals for the carbon-bound protons are as follows:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Justification |

| Cl-CH₂ -CH₂- | 3.8 - 4.0 | Triplet (t) | The electronegative chlorine atom strongly deshields these protons, shifting them downfield. They will be split by the adjacent CH₂ group. |

| -CH₂-CH₂ -NH₂⁺- | 3.4 - 3.6 | Triplet (t) | These protons are adjacent to a protonated nitrogen, which is also an electron-withdrawing group. They will be split by the neighboring CH₂ group. |

| ⁺H₂N-CH₂ -CH₂- | 3.2 - 3.4 | Multiplet (m) | The chemical environment of these two methylene groups in the ethylenediamine backbone is expected to be similar but not identical, potentially leading to overlapping multiplets. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C l-CH₂- | 40 - 45 | The direct attachment to the highly electronegative chlorine atom causes a significant downfield shift. |

| -C H₂-NH₂⁺- | 45 - 50 | The adjacent protonated nitrogen atom deshields this carbon. |

| ⁺H₂N-C H₂-C H₂- | 35 - 45 | These carbons in the ethylenediamine moiety are in a similar chemical environment and are expected to have closely spaced chemical shifts. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The solid sample can be analyzed using either the KBr (potassium bromide) pellet method or Attenuated Total Reflectance (ATR). For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. ATR is a simpler method where the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (for KBr) or the clean ATR crystal is recorded first. Then, the sample spectrum is recorded. The typical spectral range is 4000-400 cm⁻¹.

Predicted IR Spectrum

The IR spectrum of 1,2-Ethanediamine, N-(2-chloroethyl)-, dihydrochloride will be dominated by absorptions from the protonated amine groups and the alkyl chain.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity | Justification |

| N-H Stretch (Ammonium) | 3200 - 2800 | Strong, Broad | The N⁺-H stretching vibrations in the protonated primary and secondary amine groups will appear as a broad and strong absorption band. |

| C-H Stretch (Alkyl) | 3000 - 2850 | Medium to Strong | These are the characteristic stretching vibrations of the C-H bonds in the methylene groups. |

| N-H Bend (Ammonium) | 1600 - 1500 | Medium to Strong | The bending vibrations of the N⁺-H bonds are expected in this region. |

| C-N Stretch | 1250 - 1020 | Medium | The stretching vibration of the carbon-nitrogen bond. |

| C-Cl Stretch | 800 - 600 | Strong | The carbon-chlorine stretching vibration is typically found in the fingerprint region and is expected to be a strong absorption. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Given the salt nature of the compound, LC-MS with electrospray ionization (ESI) would be the most suitable technique.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is ideal for this compound as it is already in a cationic form (protonated amines).

-

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap, to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation

In ESI-MS, the primary ion observed would be the molecular ion of the free base plus a proton, [M+H]⁺. The free base, N-(2-chloroethyl)-1,2-ethanediamine, has a molecular formula of C₄H₁₁ClN₂ and a monoisotopic mass of approximately 122.06 g/mol . Therefore, the [M+H]⁺ ion would be expected at an m/z of approximately 123.07.

The fragmentation of this ion in tandem mass spectrometry (MS/MS) would likely proceed through the following pathways:

Sources

A Technical Guide to the Alkylating Mechanism of N-(2-chloroethyl)ethylenediamine Dihydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-chloroethyl)ethylenediamine dihydrochloride is a monofunctional alkylating agent belonging to the nitrogen mustard class of compounds.[1][2] This guide provides an in-depth examination of its core mechanism of action, which is predicated on its transformation from a stable hydrochloride salt into a highly reactive electrophilic species. The central mechanistic event is an intramolecular cyclization to form a strained aziridinium ion, the primary species responsible for alkylation.[3][4] The principal biological target for this electrophile is DNA, with the N7 position of guanine being the most frequent site of nucleophilic attack.[5][6] This interaction results in the formation of monofunctional DNA adducts, which, if not repaired, can disrupt essential cellular processes like DNA replication and transcription, ultimately leading to cytotoxicity.[6][7] This document details the chemical activation, molecular targeting, biological consequences, and experimental validation of this mechanism.

Introduction to Chloroethylamine-Based Alkylating Agents

Historical Context and Classification

The family of nitrogen mustards, organic compounds characterized by a bis(2-chloroethyl)amino functional group, were among the first agents used in cancer chemotherapy.[1][8] Their potent cytotoxic effects stem from their ability to covalently modify biological macromolecules.[3] These agents can be broadly classified based on the number of reactive chloroethyl arms they possess.

-

Bifunctional Agents: Compounds like mechlorethamine and cyclophosphamide possess two chloroethyl groups, enabling them to form two separate covalent bonds.[7] This bifunctionality allows them to cross-link DNA strands (interstrand or intrastrand), a highly cytotoxic lesion that poses a significant challenge to cellular repair machinery.[3][7]

-

Monofunctional Agents: N-(2-chloroethyl)ethylenediamine (N-CEED) contains only one chloroethyl group and is therefore classified as a monofunctional, or "half-mustard," agent.[6][9] It can form a single covalent bond with a biological nucleophile, resulting in a monofunctional adduct rather than a cross-link.

Chemical Profile of N-(2-chloroethyl)ethylenediamine Dihydrochloride

N-CEED is typically supplied as a dihydrochloride salt (C₄H₁₂Cl₂N₂), a white crystalline solid which enhances its stability and solubility.[10] In aqueous solution, the salt dissociates, making the ethylenediamine moiety available to undergo the activation process.[11] The molecule's structure consists of an ethylenediamine backbone with a reactive 2-chloroethyl group attached to one of the nitrogen atoms.[10]

Core Mechanism of Action: From Latent Agent to Electrophilic Intermediate

The alkylating activity of N-CEED is not direct; the molecule must first undergo an essential activation step in a physiological environment.

The Rate-Limiting Step: Intramolecular Cyclization

The mechanism is initiated by a rate-limiting intramolecular Sɴ2 reaction.[4] The lone pair of electrons on the distal nitrogen atom of the ethylenediamine backbone acts as an internal nucleophile, attacking the electrophilic carbon atom bonded to the chlorine. This concerted reaction is driven by the formation of a stable chloride leaving group.[4]

Formation of the Aziridinium Ion

This intramolecular cyclization results in the formation of a highly reactive, three-membered heterocyclic cation known as an aziridinium ion.[2][3][12] The significant ring strain of this intermediate makes it a potent electrophile, primed for rapid reaction with available nucleophiles.[12][13] The formation of this ion is the pivotal event that transforms the relatively inert parent molecule into a powerful alkylating species.

Caption: Figure 1: Intramolecular cyclization of N-CEED to form the reactive aziridinium ion.

Molecular Targeting and Biological Consequences

Once formed, the aziridinium ion is non-selective and will react with any available nucleophile. However, its most significant interactions from a cytotoxic perspective are with nucleic acids.

Primary Target: DNA Alkylation

The electron-rich nature of the purine and pyrimidine bases in DNA makes them prime targets for electrophilic attack. The aziridinium ion readily alkylates these nucleophilic sites.[7]

Nucleophilic Sites within DNA

While several positions on DNA bases can be alkylated, the N7 position of guanine is the most nucleophilic and, consequently, the most common site of alkylation by nitrogen mustards.[3][5][6] A secondary, less frequent site of attack is the N3 position of adenine.[5] The reaction involves the lone pair of electrons from the guanine N7 atom attacking one of the carbon atoms of the aziridinium ring, leading to covalent bond formation and ring-opening.

Caption: Figure 2: Nucleophilic attack of the Guanine N7 on the aziridinium ion, forming a DNA adduct.

Cellular Response to DNA Damage

The formation of N7-(2-aminoethyl)guanine adducts distorts the DNA helix and can interfere with the hydrogen bonding required for proper base pairing. This damage is recognized by the cell, triggering DNA damage response (DDR) pathways.[6] Studies on similar monofunctional agents show that these adducts can be repaired by the Base Excision Repair (BER) and Nucleotide Excision Repair (NER) pathways.[6] If the damage is extensive or the repair pathways are overwhelmed or deficient, the cell may undergo cell cycle arrest to allow time for repair. If the damage is irreparable, the cell is directed towards apoptosis (programmed cell death), which is the ultimate basis of the agent's cytotoxic effect.[3]

Off-Target Effects

Beyond DNA, the reactive aziridinium ion can also alkylate other biological nucleophiles. This includes reactive sites on proteins, such as the sulfhydryl groups of cysteine residues, and the nitrogen atoms in the peptide backbone.[7][14] These off-target reactions can lead to enzyme inactivation and disruption of cellular protein function, contributing to the compound's overall toxicity.[15]

Experimental Validation and Protocols

The mechanistic claims described can be validated through a series of well-established laboratory procedures. The following protocols provide a framework for demonstrating the alkylating activity of N-CEED.

Workflow for Assessing DNA Alkylation

A logical workflow is essential for definitively identifying the products of DNA alkylation. The process involves reacting the agent with a DNA substrate, breaking the DNA down into its constituent components, and using high-resolution analytical techniques to identify the modified nucleosides.

Sources

- 1. Nitrogen mustard - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ptfarm.pl [ptfarm.pl]

- 8. modernscientificpress.com [modernscientificpress.com]

- 9. Screening of the chemoprotective effect of 13 compounds and their mixtures with sodium 2-mercaptoethanesulfonate against 2-chloroethyl ethyl sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Buy N-2-Chloroethyl ethylenediamine hydrochloride | 5590-29-4 [smolecule.com]

- 11. What is the mechanism of Ethylenediamine Dihydrochloride? [synapse.patsnap.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Aneugenic potential of the nitrogen mustard analogues melphalan, chlorambucil and p-N,N-bis(2-chloroethyl)aminophenylacetic acid in cell cultures in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Reactions of the alkylating agent tris(2-chloroethyl)-amine with the erythrocyte membrane. Effects on shape changes of human erythrocytes and ghosts - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of N1-(2-Chloroethyl)-1,2-ethanediamine hydrochloride

An In-Depth Technical Guide to the Physical and Chemical Properties of N1-(2-Chloroethyl)-1,2-ethanediamine Hydrochloride

Section 1: Introduction

N1-(2-Chloroethyl)-1,2-ethanediamine, typically handled as its dihydrochloride salt (CAS No: 5590-29-4), is a bifunctional molecule of significant interest to researchers in synthetic chemistry and pharmaceutical development. Its structure, featuring a primary amine, a secondary amine, and a reactive chloroethyl group, makes it a versatile building block for the synthesis of various heterocyclic compounds and a crucial reference standard in analytical chemistry. This guide serves as a comprehensive technical resource, consolidating key physical and chemical data, outlining authoritative analytical protocols, and providing expert insights into its handling and application. The information herein is curated for scientists and professionals who require a deep, practical understanding of this compound for successful experimental design and execution.

Section 2: Compound Identification and Core Properties

Precise identification is the foundation of any chemical workflow. The core identifiers and fundamental properties of N1-(2-Chloroethyl)-1,2-ethanediamine hydrochloride are summarized below.

| Property | Value | Source(s) |

| Chemical Name | N-(2-Chloroethyl)-1,2-ethanediamine Dihydrochloride | [1][2][3] |

| Synonyms | N-(2-Chloroethyl)-Ethylenediamine Dihydrochloride, Ifosfamide Impurity 13 | [1][2][4][5] |

| CAS Number | 5590-29-4 | [1][2][6] |

| Free Base CAS | 92463-21-3 | [1][7] |

| Molecular Formula | C₄H₁₃Cl₃N₂ | [1][2][6] |

| Molecular Weight | 195.52 g/mol | [1][2][6] |

| Appearance | Off-White to Pale Beige Solid | [2][3] |

Section 3: Physicochemical Characteristics

Understanding the physical properties of a compound is critical for its proper storage, handling, and use in downstream applications.

Physical State and Appearance

The compound exists as an off-white to pale beige solid at standard temperature and pressure[2][3]. Its solid nature necessitates careful handling to avoid generating dust, which can be hazardous upon inhalation.

Solubility Profile

While specific quantitative solubility data is not detailed in readily available literature, the dihydrochloride salt structure imparts significant polarity. Therefore, it is expected to be soluble in polar protic solvents such as water and methanol, with limited solubility in non-polar organic solvents.

Field Protocol: Experimental Solubility Determination

This protocol provides a reliable method for determining the approximate solubility, which is crucial for preparing stock solutions for synthesis or analysis.

-

Preparation: Add 10 mg of N1-(2-Chloroethyl)-1,2-ethanediamine hydrochloride to a tared glass vial.

-

Solvent Addition: Add the chosen solvent (e.g., deionized water) in 100 µL increments at a controlled temperature (e.g., 25°C).

-

Mixing: After each addition, vortex the vial for 60 seconds.

-

Observation: Visually inspect for complete dissolution. The absence of any visible solid particles indicates full dissolution.

-

Quantification: Record the total volume of solvent required. Calculate the solubility in mg/mL.

-

Causality: This incremental approach prevents using excess solvent, allowing for a more accurate determination of the saturation point. A controlled temperature is essential as solubility is temperature-dependent.

-

Thermal Properties

The melting point is a key indicator of purity. While a specific melting point for this compound is not consistently reported in public databases, a standard method for its determination is Differential Scanning Calorimetry (DSC), which provides a precise melt endotherm.

Section 4: Chemical Profile and Reactivity

The utility of N1-(2-Chloroethyl)-1,2-ethanediamine hydrochloride stems directly from its chemical structure and inherent reactivity.

Structure and Acidity

The compound is the dihydrochloride salt of the free base, meaning both nitrogen atoms are protonated. This enhances stability and simplifies handling compared to the more reactive free amine. In solution, an equilibrium exists, and the free amine can be generated in situ with the addition of a base.

Caption: Equilibrium between the free base and its dihydrochloride salt.

Key Reactivity

The molecule's primary reactive center is the electrophilic carbon atom bonded to chlorine. The chloroethyl group makes the compound a potent alkylating agent, capable of undergoing nucleophilic substitution reactions. This reactivity is the cornerstone of its use in synthesizing more complex molecules, particularly nitrogen-containing heterocycles like piperazines, which are common motifs in active pharmaceutical ingredients[8].

Stability and Storage

Proper storage is paramount to maintaining the integrity of the compound.

-

Temperature: Store in a refrigerator at 2-8°C[2].

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric components[2].

-

Hygroscopicity: The material is hygroscopic and must be protected from moisture[2]. Keep containers tightly closed in a dry, well-ventilated place[9][10].

Section 5: Analytical Protocols for Quality Assessment

Verifying the identity and purity of a starting material is a non-negotiable step in research and development. The following protocols are self-validating and based on standard industry practices.

Caption: A validated workflow for confirming compound identity and purity.

Structural Confirmation by ¹H NMR Spectroscopy

-

Objective: To confirm the chemical structure of the compound by analyzing the chemical shifts, multiplicities, and integrations of its protons[11].

-

Methodology:

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) spectrometer. Shim the instrument to achieve optimal magnetic field homogeneity.

-

Data Acquisition: Acquire the proton spectrum. Typical parameters include a 30-degree pulse angle, 16-32 scans, and a relaxation delay of 2 seconds.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

-

Interpretation: Compare the resulting spectrum to a reference standard or theoretical prediction. The signals corresponding to the ethanediamine backbone and the chloroethyl group should be present with the correct integrations and splitting patterns.

-

-

Trustworthiness: This method is self-validating when compared against a certified reference standard. The resulting spectrum provides a unique fingerprint of the molecule, confirming its identity with high confidence.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Objective: To quantify the compound and detect any process-related impurities or degradation products[11].

-

Methodology:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[11].

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program: A typical gradient would be 5% B to 95% B over 20 minutes. Expertise Note: A gradient elution is superior to an isocratic method for this type of analysis as it can effectively separate the polar parent compound from a wide range of potential impurities with varying polarities.

-

Flow Rate: 1.0 mL/min[11].

-

Detection: UV at 210 nm[11].

-

Sample Preparation: Prepare a stock solution of the compound in Mobile Phase A at a concentration of ~1 mg/mL.

-

Quantification: Inject 10 µL. Purity is calculated as the percentage area of the main peak relative to the total area of all peaks in the chromatogram (Area % method).

-

-

Trustworthiness: The protocol's validity is ensured by running a solvent blank to identify system peaks and by establishing method specificity, linearity, and precision as per ICH guidelines.

Section 6: Safety, Handling, and Disposal

N1-(2-Chloroethyl)-1,2-ethanediamine hydrochloride is a hazardous substance and requires strict adherence to safety protocols.

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Handling:

-

Disposal:

Section 7: Applications in Research and Drug Development

The unique chemical properties of N1-(2-Chloroethyl)-1,2-ethanediamine hydrochloride make it a valuable tool in the pharmaceutical industry.

-

Synthetic Building Block: Its primary application is as a precursor in organic synthesis. The bifunctional nature allows for the construction of key heterocyclic scaffolds, such as piperazines, which are integral to many drug molecules[8].

-

Pharmaceutical Analytical Impurity (PAI): It is recognized as a process impurity in the synthesis of some drugs, such as Ifosfamide[4][5]. As such, it is used as a certified reference standard to develop, validate, and perform analytical methods that ensure the purity and safety of final drug products. This includes its use in spiking studies to demonstrate that purification processes effectively remove it.

Section 8: References

-

1,2-Ethanediamine, N,N-bis(2-chloroethyl)-, dihydrochloride. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

N1-(2-Chloroethyl)ethane-1,2-diamine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

N-(2-Chloroethyl)-1,2-ethanediamine Dihydrochloride | 5590-29-4. (n.d.). Pharmaffiliates. Retrieved January 14, 2026, from [Link]

-